molecular formula C13H19ClN2O2 B11950320 5-Chloro-2-(2-(diethylamino)ethoxy)benzamide CAS No. 5092-73-9

5-Chloro-2-(2-(diethylamino)ethoxy)benzamide

Katalognummer: B11950320
CAS-Nummer: 5092-73-9
Molekulargewicht: 270.75 g/mol
InChI-Schlüssel: CEXYMSRONVJQSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(2-(diethylamino)ethoxy)benzamide is a chemical compound with the molecular formula C13H19ClN2O2 and a molecular weight of 270.76 g/mol It is known for its unique structure, which includes a chloro-substituted benzamide core with a diethylaminoethoxy side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-(diethylamino)ethoxy)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(2-(diethylamino)ethoxy)benzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(2-(diethylamino)ethoxy)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(2-(diethylamino)ethoxy)benzamide is not fully understood. it is believed to interact with various molecular targets, potentially including enzymes and receptors, through its chloro and diethylaminoethoxy functional groups. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways .

Eigenschaften

CAS-Nummer

5092-73-9

Molekularformel

C13H19ClN2O2

Molekulargewicht

270.75 g/mol

IUPAC-Name

5-chloro-2-[2-(diethylamino)ethoxy]benzamide

InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-12-6-5-10(14)9-11(12)13(15)17/h5-6,9H,3-4,7-8H2,1-2H3,(H2,15,17)

InChI-Schlüssel

CEXYMSRONVJQSF-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.